Cas no 2731007-16-0 (Phenylalanine, methyl ester, hydrochloride (1:2))

Phenylalanine, methyl ester, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
-
- Z5222614167
- EN300-33051391
- 2731007-16-0
- methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride
- Phenylalanine, methyl ester, hydrochloride (1:2)
-
- インチ: 1S/C8H11N3O2.2ClH/c1-13-8(12)6(9)5-7-10-3-2-4-11-7;;/h2-4,6H,5,9H2,1H3;2*1H
- InChIKey: PTPDKZFAJUFHEI-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(C)C(C(CC1N=CC=CN=1)N)=O
計算された属性
- せいみつぶんしりょう: 253.0384821g/mol
- どういたいしつりょう: 253.0384821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 169
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
Phenylalanine, methyl ester, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02909R-100mg |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 100mg |
$597.00 | 2025-02-17 | |
Aaron | AR02909R-10g |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 10g |
$7119.00 | 2023-12-15 | |
Aaron | AR02909R-2.5g |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 2.5g |
$3258.00 | 2023-12-15 | |
1PlusChem | 1P02901F-10g |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 10g |
$6439.00 | 2024-05-07 | |
Aaron | AR02909R-500mg |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 500mg |
$1312.00 | 2025-02-17 | |
Enamine | EN300-33051391-0.05g |
methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride |
2731007-16-0 | 95.0% | 0.05g |
$278.0 | 2025-03-18 | |
Enamine | EN300-33051391-2.5g |
methyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride |
2731007-16-0 | 95.0% | 2.5g |
$2351.0 | 2025-03-18 | |
1PlusChem | 1P02901F-2.5g |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 2.5g |
$2968.00 | 2024-05-07 | |
Aaron | AR02909R-250mg |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 250mg |
$842.00 | 2025-02-17 | |
Aaron | AR02909R-1g |
methyl2-amino-3-(pyrimidin-2-yl)propanoatedihydrochloride |
2731007-16-0 | 95% | 1g |
$1675.00 | 2025-02-17 |
Phenylalanine, methyl ester, hydrochloride (1:2) 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Phenylalanine, methyl ester, hydrochloride (1:2)に関する追加情報
Phenylalanine, methyl ester, hydrochloride (1:2) and its Applications in Modern Research
Phenylalanine, methyl ester, hydrochloride (1:2), with the CAS number 2731007-16-0, is a significant compound in the field of biochemical research and pharmaceutical development. This compound, often abbreviated as Phe-OMe·HCl (1:2), is a derivative of the essential amino acid phenylalanine and has garnered considerable attention due to its versatile applications in synthetic biology, drug design, and therapeutic research.
The hydrochloride salt form of phenylalanine methyl ester ensures enhanced solubility and stability, making it a preferred choice for various laboratory and industrial applications. The (1:2) notation indicates a 1:2 molar ratio of the compound to hydrochloride ions, which is crucial for maintaining its chemical integrity and reactivity.
In recent years, Phenylalanine, methyl ester, hydrochloride (1:2) has been extensively studied for its role in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved pharmacokinetic properties. The use of Phe-OMe·HCl (1:2) in peptidomimetic design allows researchers to create novel compounds with potential therapeutic benefits. For instance, studies have shown that peptidomimetics derived from phenylalanine derivatives can exhibit potent inhibitory effects on various enzymes and receptors, making them valuable candidates for drug development.
One of the most compelling areas of research involving Phenylalanine, methyl ester, hydrochloride (1:2) is its application in the synthesis of neuropeptide analogs. Neuropeptides are small signaling molecules that play a crucial role in modulating various physiological processes. By incorporating Phe-OMe·HCl (1:2) into neuropeptide analogs, researchers can enhance their stability and bioavailability while maintaining their biological activity. This has led to the development of novel therapeutic agents that target neurological disorders such as Alzheimer's disease and Parkinson's disease. Recent studies have demonstrated that neuropeptide analogs incorporating phenylalanine derivatives can effectively modulate neurotransmitter release and receptor binding, offering promising avenues for treatment.
Another significant application of Phenylalanine, methyl ester, hydrochloride (1:2) is in the field of protease inhibition. Proteases are enzymes that play a critical role in various biological processes, including protein degradation and signal transduction. Inhibiting specific proteases has been shown to be effective in treating conditions such as cancer, inflammation, and infectious diseases. Phenylalanine-based peptidomimetics have emerged as powerful tools for protease inhibition due to their ability to mimic the natural substrates of these enzymes. For example, studies have highlighted the potential of Phe-OMe·HCl (1:2)-derived peptidomimetics in inhibiting matrix metalloproteinases (MMPs), which are overexpressed in various cancer types. These inhibitors have shown promise in preclinical studies by reducing tumor growth and metastasis.
The compound's structural properties also make it a valuable tool in computational chemistry and molecular modeling. Its well-defined structure allows researchers to study interactions at the molecular level with high precision. This has been particularly useful in understanding enzyme-substrate interactions and designing more effective drugs. Advanced computational techniques combined with experimental data have enabled researchers to predict the binding affinities and mechanisms of action of Phenylalanine, methyl ester, hydrochloride (1:2)-based compounds, facilitating faster drug discovery processes.
In addition to its applications in drug development, Phenylalanine, methyl ester, hydrochloride (1:2) has found utility in agricultural research. Amino acids are essential nutrients for plants, and phenylalanine derivatives can enhance plant growth and stress resistance. Studies have shown that supplementing plant growth media with Phe-OMe·HCl (1:2) can improve seed germination rates and increase crop yields under stressful conditions. This has significant implications for sustainable agriculture and food security.
The synthesis of Phenylalanine, methyl ester, hydrochloride (1:2) is another area where advancements have been made recently. Researchers have developed more efficient synthetic routes that minimize waste and improve yield. These methods often involve catalytic processes that reduce the need for harsh reagents and solvents. Green chemistry principles have been integrated into these synthetic pathways, aligning with global efforts to promote environmental sustainability.
The future prospects of Phenylalanine, methyl ester, hydrochloride (1:2) are vast and exciting. As research continues to uncover new applications and refine existing ones, this compound is poised to play an even greater role in biochemical research and pharmaceutical development. The ongoing exploration of its properties and potential applications promises to yield groundbreaking discoveries that will benefit human health and agriculture alike.
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